molecular formula C12H20N2O2 B12788194 5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione CAS No. 6969-87-5

5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione

Cat. No.: B12788194
CAS No.: 6969-87-5
M. Wt: 224.30 g/mol
InChI Key: DHVVSUYWDAIFLB-UHFFFAOYSA-N
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Description

5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by its unique structure, which includes a sec-butyl group and a cyclopentyl group attached to the imidazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butylamine and cyclopentanone with urea or thiourea in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl or cyclopentyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazolidinedione core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazolidinedione derivatives with new functional groups.

Scientific Research Applications

5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-5-cyclopentyl-2,4-imidazolidinedione
  • 5-Isobutyl-5-cyclopentyl-2,4-imidazolidinedione
  • 5-Sec-butyl-5-cyclohexyl-2,4-imidazolidinedione

Uniqueness

5-Sec-butyl-5-cyclopentyl-2,4-imidazolidinedione is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

6969-87-5

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

5-butan-2-yl-5-cyclopentylimidazolidine-2,4-dione

InChI

InChI=1S/C12H20N2O2/c1-3-8(2)12(9-6-4-5-7-9)10(15)13-11(16)14-12/h8-9H,3-7H2,1-2H3,(H2,13,14,15,16)

InChI Key

DHVVSUYWDAIFLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)N1)C2CCCC2

Origin of Product

United States

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